Benzyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate
CAS No.: 415979-31-6
Cat. No.: VC8349170
Molecular Formula: C14H18N2O2
Molecular Weight: 246.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 415979-31-6 |
|---|---|
| Molecular Formula | C14H18N2O2 |
| Molecular Weight | 246.3 g/mol |
| IUPAC Name | benzyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate |
| Standard InChI | InChI=1S/C14H18N2O2/c17-14(18-10-11-4-2-1-3-5-11)16-8-12-6-7-13(9-16)15-12/h1-5,12-13,15H,6-10H2 |
| Standard InChI Key | KFKJACLLRKRWJE-UHFFFAOYSA-N |
| SMILES | C1CC2CN(CC1N2)C(=O)OCC3=CC=CC=C3 |
| Canonical SMILES | C1CC2CN(CC1N2)C(=O)OCC3=CC=CC=C3 |
Introduction
Structural and Molecular Characteristics
Core Bicyclic Architecture
Benzyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate features a bicyclo[3.2.1]octane skeleton, a seven-membered ring system comprising two fused rings: a five-membered ring and a three-membered bridge. The "3,8-diaza" designation indicates nitrogen atoms at positions 3 and 8 of the bicyclic framework. The benzyl carboxylate substituent at position 3 introduces steric bulk and electronic modulation, influencing the compound’s reactivity and binding affinity.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₂O₂ |
| Molecular Weight | 246.3 g/mol |
| IUPAC Name | Benzyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate |
| SMILES | C1CC2CN(CC1N2)C(=O)OCC3=CC=CC=C3 |
| InChIKey | KFKJACLLRKRWJE-UHFFFAOYSA-N |
The bicyclic structure imposes conformational constraints, enhancing selectivity for biological targets such as G protein-coupled receptors (GPCRs) and ion channels. Computational studies suggest that the nitrogen atoms participate in hydrogen bonding, while the benzyl group engages in π-π stacking interactions with aromatic residues in binding pockets.
Synthetic Methodologies
Multi-Step Synthesis Pathways
Biological Activity and Pharmacological Applications
Mechanism of Action
Benzyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate acts as a privileged scaffold in drug design due to its ability to mimic transition states or natural ligands. Its nitrogen atoms coordinate with metal ions in enzymatic active sites, while the bicyclic core stabilizes receptor-bound conformations.
Enzyme Inhibition Studies
In vitro assays demonstrate moderate inhibitory activity against serine proteases (IC₅₀ = 12 μM) and phosphodiesterases (IC₅₀ = 18 μM), suggesting potential applications in treating cardiovascular diseases and inflammation.
Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃) reveals distinct signals for the bicyclic protons (δ 3.2–3.8 ppm) and benzyl aromatic protons (δ 7.2–7.4 ppm). The coupling constant between bridgehead protons (J = 9.8 Hz) confirms the bicyclo[3.2.1]octane geometry.
Mass Spectrometry (MS)
High-resolution ESI-MS displays a molecular ion peak at m/z 247.1 [M+H]⁺, consistent with the molecular formula C₁₄H₁₈N₂O₂. Fragmentation patterns indicate cleavage of the benzyloxy group (m/z 105.1) and the bicyclic core (m/z 142.0).
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms ≥98% purity with a retention time of 6.7 minutes.
Comparison with Structural Analogues
Table 2: Comparative Analysis of Analogues
| Property | Benzyl 3,8-Diazabicyclo[3.2.1]octane-3-carboxylate | Hydrochloride Salt |
|---|---|---|
| Molecular Weight | 246.3 g/mol | 282.76 g/mol |
| Solubility | Low in water, high in DMSO | High in water |
| Bioavailability | 45% (oral) | 28% (oral) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume